![molecular formula C13H19NO B14398369 6-[(Butylamino)methylidene]-4-ethylcyclohexa-2,4-dien-1-one CAS No. 89807-11-4](/img/structure/B14398369.png)
6-[(Butylamino)methylidene]-4-ethylcyclohexa-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(Butylamino)methylidene]-4-ethylcyclohexa-2,4-dien-1-one is an organic compound with a unique structure that includes a butylamino group and a cyclohexa-2,4-dien-1-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Butylamino)methylidene]-4-ethylcyclohexa-2,4-dien-1-one can be achieved through several methods. One common approach involves the reaction of a suitable aldehyde or ketone with butylamine under specific conditions to form the desired product. The reaction typically requires a catalyst and may be carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
6-[(Butylamino)methylidene]-4-ethylcyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The butylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
6-[(Butylamino)methylidene]-4-ethylcyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 6-[(Butylamino)methylidene]-4-ethylcyclohexa-2,4-dien-1-one exerts its effects involves its interaction with specific molecular targets. The butylamino group can form hydrogen bonds or electrostatic interactions with target molecules, influencing their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially affecting enzyme activity or receptor binding.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclohexa-2,4-dien-1-one derivatives with different substituents, such as methyl or ethyl groups. These compounds share structural similarities but may have different chemical and biological properties.
Uniqueness
6-[(Butylamino)methylidene]-4-ethylcyclohexa-2,4-dien-1-one is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its butylamino group and cyclohexa-2,4-dien-1-one core make it a versatile compound for various research and industrial purposes.
Properties
CAS No. |
89807-11-4 |
|---|---|
Molecular Formula |
C13H19NO |
Molecular Weight |
205.30 g/mol |
IUPAC Name |
2-(butyliminomethyl)-4-ethylphenol |
InChI |
InChI=1S/C13H19NO/c1-3-5-8-14-10-12-9-11(4-2)6-7-13(12)15/h6-7,9-10,15H,3-5,8H2,1-2H3 |
InChI Key |
UWIPRQRVTWTVTE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN=CC1=C(C=CC(=C1)CC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


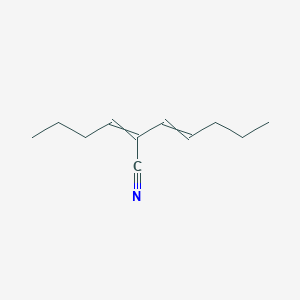
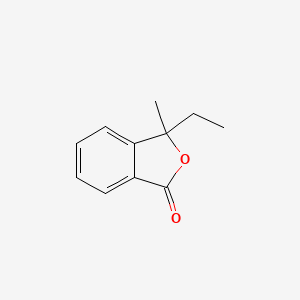
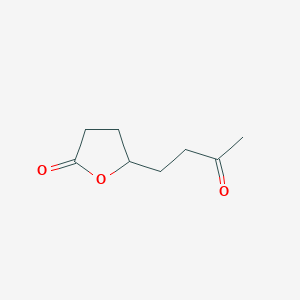
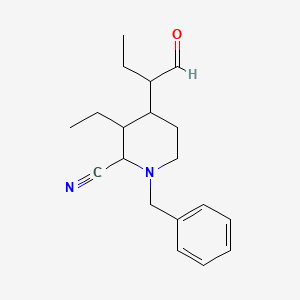
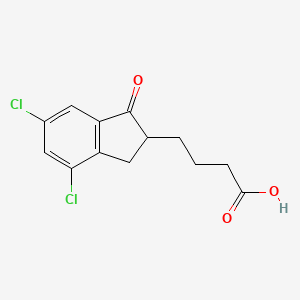
![(1-Hydroxyspiro[5.5]undecan-1-yl)acetic acid](/img/structure/B14398315.png)
![1-{[Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaen-2-yl]sulfanyl}piperidine](/img/structure/B14398316.png)
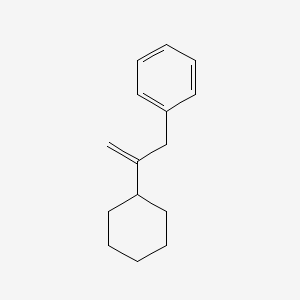
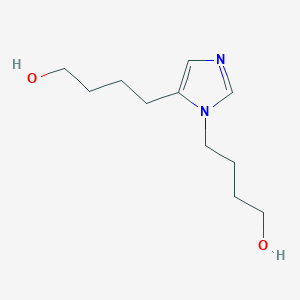
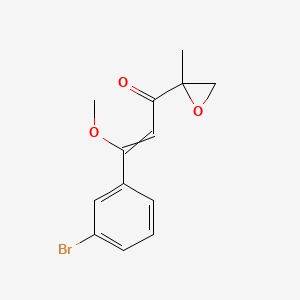
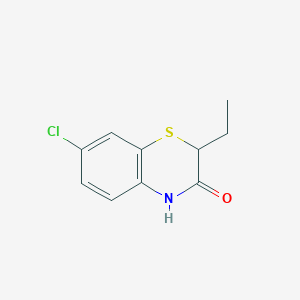

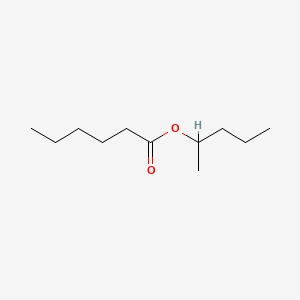
![10-Chloro-7H-pyrimido[5,4-c]carbazole](/img/structure/B14398364.png)
